DNA crosslinker 1 dihydrochloride
Description
Significance of DNA Crosslinking in Molecular Biology and Disease Mechanisms
Deoxyribonucleic acid (DNA) is the blueprint of life, carrying the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. The integrity of this blueprint is paramount for cellular health. DNA crosslinking is a process where a covalent bond is formed between two nucleotide residues within the DNA structure. This can happen within a single strand (intrastrand crosslink) or between the two complementary strands of the double helix (interstrand crosslink).
These crosslinks are significant lesions because they can block essential cellular processes that require the separation of DNA strands, such as replication and transcription. nih.govmdpi.com If left unrepaired, these lesions can stall DNA replication, leading to genomic instability, mutations, and ultimately, cell death. nih.govmdpi.com The cellular machinery to repair these lesions is complex, involving pathways like nucleotide excision repair (NER) and homologous recombination. mdpi.com
The role of DNA crosslinking is dual-faceted in the context of disease. Endogenous agents, such as aldehydes produced during normal metabolic processes, can cause crosslinking, and a failure to properly repair this damage is linked to aging and the development of cancers. nih.gov Conversely, the profound toxicity of DNA crosslinks is harnessed in medicine. Many chemotherapeutic agents are designed specifically to induce DNA crosslinks in rapidly dividing cancer cells, overwhelming their repair capacity and triggering apoptosis (programmed cell death). nih.govacs.org
Overview of Bifunctional DNA Crosslinking Agents in Research Contexts
Bifunctional crosslinking agents are molecules that possess two reactive functional groups, allowing them to form a covalent bridge between two sites. nih.gov In the context of DNA, these agents can react with two different nucleotides, leading to the formation of either intrastrand or interstrand crosslinks. researchgate.net This ability to physically tether the DNA strands makes them potent tools in both therapeutic and academic research settings.
In academic research, these agents are invaluable for studying the intricate mechanisms of DNA damage and repair. researchgate.net By inducing specific types of crosslinks, scientists can investigate how cells recognize and mend these potentially lethal lesions. This has been crucial in elucidating the function of various DNA repair pathways, such as the Fanconi anemia (FA) pathway, which is specialized in repairing interstrand crosslinks. mdpi.com Deficiencies in this pathway lead to the genetic disorder Fanconi anemia, characterized by bone marrow failure and a high predisposition to cancer. nih.govmdpi.com Furthermore, bifunctional agents are used to probe DNA-protein interactions, helping to map the points of contact between DNA and the proteins that regulate its function. acs.orgnih.gov
Historical and Contemporary Perspectives on DNA Crosslinker Development for Research
The history of DNA crosslinkers is intrinsically linked to the development of chemotherapy. One of the earliest examples dates back to the 1940s with the clinical application of nitrogen mustards, a class of bifunctional alkylating agents. nih.gov These compounds were observed to be highly toxic to rapidly dividing cells, a property later attributed to their ability to form interstrand crosslinks in DNA. nih.gov This discovery paved the way for the development of other crosslinking agents, including platinum-based compounds like cisplatin (B142131), which remains a cornerstone of cancer treatment today. nih.govmdpi.com
Early research focused on discovering and characterizing these potent cytotoxic agents. Contemporary research, however, has shifted towards a more nuanced development approach. Scientists are now designing and synthesizing novel crosslinkers with greater specificity and controllable activity. nih.gov This includes developing agents that target specific DNA sequences or that can be activated by external triggers like light (photoreactive crosslinkers), allowing for precise spatiotemporal control over the crosslinking reaction. nih.gov The goal is to create more effective research tools and therapeutic agents with improved efficacy and reduced off-target effects. The synthesis of novel derivatives, such as those based on pyridazin-3(2H)-one, represents this modern drive to explore new chemical scaffolds for interacting with DNA. acs.orgsemanticscholar.org
Structure
2D Structure
Properties
Molecular Formula |
C15H22Cl2N8O |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |
InChI Key |
WVCNOKXJAKGIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Cellular and Molecular Responses to Dna Crosslinker 1 Dihydrochloride Induced Damage
DNA Damage Response Pathway Activation
The formation of ICLs by DNA crosslinker 1 (dihydrochloride) triggers a sophisticated signaling network known as the DNA damage response (DDR). This response aims to detect the lesion, halt cell cycle progression to allow time for repair, and recruit the necessary protein machinery to the site of damage.
Initiation of DNA Damage Checkpoints
The presence of an ICL is a potent signal for the activation of cell cycle checkpoints. These checkpoints are critical regulatory pathways that arrest cell cycle progression, preventing the cell from entering subsequent phases with damaged DNA. nih.gov The ataxia-telangiectasia and Rad3-related (ATR) kinase is a key sensor of DNA damage, including ICLs. nih.gov The Fanconi anemia (FA) pathway acts upstream of the ATR-Chk1 signaling cascade to generate the signal from the ICL. nih.gov This activation can occur independently of DNA replication initiated at an origin. nih.gov
The DDR pathways are essential for protecting cells against genomic instability caused by both external and internal sources of DNA damage. nih.gov The activation of these checkpoints involves a cascade of phosphorylation events, leading to the recruitment of various effector proteins that mediate the cellular response. nih.govresearchgate.net Key proteins involved in this process include ATM (ataxia-telangiectasia-mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. nih.gov
Stalling of DNA Replication Forks
DNA replication is a primary target of ICL-inducing agents like DNA crosslinker 1 (dihydrochloride). When a replication fork encounters an ICL, its progression is physically blocked, leading to a stalled replication fork. youtube.commedchemexpress.comcphi-online.com This stalling is a critical event that can lead to replication fork collapse and the formation of double-strand breaks (DSBs), a more severe form of DNA damage. nih.gov
The process of resolving a stalled replication fork at an ICL is complex and involves multiple DNA repair pathways, including homologous recombination (HR) and translesion synthesis (TLS). researchgate.netyoutube.com These pathways work in a coordinated manner to bypass or remove the lesion, allowing for the resumption of DNA synthesis. researchgate.net
Blockade of Transcription Processes
Studies using platinum-based crosslinking agents have demonstrated that a single ICL is sufficient to impede the passage of the RNA polymerase complex. nih.gov The cell can attempt to overcome this blockade through transcription-coupled nucleotide excision repair (TC-NER), a specialized repair pathway that removes DNA lesions from the transcribed strand of active genes. nih.gov However, if the damage is too extensive or the repair mechanisms are deficient, the persistent blockade of transcription can trigger cell death pathways. nih.gov
Cellular Fate Mechanisms Triggered by Unrepaired Crosslinks
When the DNA damage induced by DNA crosslinker 1 (dihydrochloride) is too severe to be repaired, the cell activates programmed cell death pathways to eliminate itself, thereby preventing the propagation of potentially harmful mutations.
Induction of Apoptosis and Programmed Cell Death
The inability to repair ICLs is a strong signal for the induction of apoptosis, a form of programmed cell death characterized by a series of distinct morphological and biochemical events. nih.govnih.gov Unrepaired crosslinks can lead to the formation of DNA double-strand breaks during replication or as a result of repair attempts. nih.govnih.gov These DSBs are potent activators of apoptotic signaling cascades. nih.gov
The apoptotic response to ICLs can be mediated by both p53-dependent and p53-independent pathways. nih.gov In some cases, prolonged arrest in the G2 phase of the cell cycle due to ICL-induced damage can lead to a form of apoptotic cell death characterized by the formation of giant, multinucleated cells. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a key feature of this process. nih.gov Studies with other crosslinking agents have shown the involvement of caspase-3, -8, and -9 in the apoptotic response. nih.gov
| Apoptosis-Related Findings with Crosslinking Agents | Reference |
| Unrepaired crosslinks are transformed into double-strand breaks, triggering apoptosis. | nih.govnih.gov |
| Apoptosis can be the predominant form of cell death in cells sensitive to crosslinking agents. | nih.gov |
| A decline in the anti-apoptotic protein Bcl-2 and activation of caspases are observed. | nih.gov |
| Apoptosis can occur after prolonged G2 arrest and is associated with gross chromosomal abnormalities. | nih.gov |
Mitotic Catastrophe and Genomic Instability
If a cell with unrepaired ICLs bypasses the G2/M checkpoint and attempts to enter mitosis, it can lead to a lethal outcome known as mitotic catastrophe. nih.govyoutube.com This process is characterized by aberrant chromosome segregation, leading to the formation of micronuclei and aneuploid daughter cells. nih.gov Mitotic catastrophe is considered a major mechanism of cell death induced by ICL-forming agents. nih.gov
The genomic instability resulting from unrepaired ICLs is a direct consequence of the physical disruption of DNA metabolism. nih.govnih.gov The failure to accurately replicate and segregate chromosomes leads to a high frequency of mutations, chromosomal breaks, and rearrangements. nih.gov This genomic instability is a driving force in the development of cancer, but it can also be exploited in cancer therapy by using agents like DNA crosslinker 1 (dihydrochloride) to induce lethal levels of damage in rapidly dividing cancer cells. nih.govnih.gov
Interplay with Cellular Metabolism and Redox Homeostasis
The cellular environment, with its intricate network of metabolic pathways and tightly regulated redox balance, plays a crucial role in the activity and consequences of DNA damaging agents. The efficacy of DNA crosslinkers can be significantly influenced by the metabolic state of the cell, including the presence of reactive oxygen species (ROS) and the cellular reducing capacity. This section explores the interplay between DNA crosslinker 1 (dihydrochloride) and these cellular factors.
Role of Reactive Oxygen Species (ROS) in Crosslinking Activity
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH). They are natural byproducts of normal cellular metabolism and can also be induced by external factors. Elevated levels of ROS can lead to a state of oxidative stress, causing damage to various cellular components, including DNA.
Some DNA crosslinking agents are designed to be activated by the high levels of ROS often found in cancer cells. wikipedia.org This strategy aims to achieve tumor-specific activation of the drug, thereby minimizing toxicity to healthy cells which typically have lower ROS levels. wikipedia.org These agents often contain a ROS-responsive "trigger" that, once activated by ROS, unleashes the "effector" part of the molecule to form DNA crosslinks. wikipedia.org For instance, certain aromatic nitrogen mustards have been developed to be activated by H₂O₂, a common ROS in tumor microenvironments. wikipedia.org
Cellular Reducing Capacity and DPC Yield
The formation of DNA-protein crosslinks (DPCs) is a significant type of DNA damage induced by various agents. The efficiency of DPC formation, or the DPC yield, can be influenced by the intracellular redox environment, particularly the cellular reducing capacity. The reducing capacity of a cell is maintained by a pool of reducing agents, such as glutathione (B108866) (GSH) and ascorbate, which can participate in redox reactions.
Studies with other crosslinking agents, such as chromium, have shown that a high cellular reducing capacity can promote the yield of DPCs. nih.gov In the case of hexavalent chromium (Cr(VI)), its reduction to the more reactive trivalent form (Cr(III)) by cellular reductants is a critical step for DPC formation. nih.gov This suggests that the metabolic state of the cell, specifically its ability to reduce the crosslinking agent, can directly impact the extent of DNA damage.
Information regarding the influence of cellular reducing capacity on the DPC yield specifically for DNA crosslinker 1 (dihydrochloride) is not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on this specific interaction can be presented at this time.
Dna Damage Response and Repair Pathways Modulated by Dna Crosslinker 1 Dihydrochloride
Interstrand Crosslink (ICL) Repair Mechanisms
ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, physically blocking DNA replication and transcription. The repair of ICLs is a complex process involving several key pathways.
Fanconi Anemia (FA) Pathway Integration and Sensitivity
The Fanconi Anemia (FA) pathway is a critical cellular mechanism for the recognition and repair of ICLs. This multi-protein pathway coordinates a series of events, including DNA incision, translesion synthesis, and homologous recombination, to resolve the crosslink. Cells with a deficient FA pathway are exquisitely sensitive to agents that induce ICLs. However, there are no published studies that have examined the sensitivity of FA-deficient cells to "DNA crosslinker 1 (dihydrochloride)" or that link this compound to the activation or modulation of the FA pathway.
Nucleotide Excision Repair (NER) Involvement
Nucleotide Excision Repair (NER) is a versatile DNA repair system that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. In the context of ICL repair, NER proteins are involved in the initial incisions that "unhook" the crosslink from one of the DNA strands, a critical step that precedes further processing. There is currently no scientific literature detailing any involvement of the NER pathway in the cellular response to "DNA crosslinker 1 (dihydrochloride)."
Homologous Recombination (HR) Pathway in ICL Resolution
Following the initial processing of an ICL, the Homologous Recombination (HR) pathway is essential for the accurate repair of the resulting DNA double-strand break and the restoration of the original DNA sequence. This pathway uses an undamaged sister chromatid as a template to ensure high-fidelity repair. The general class of DNA crosslinking agents often relies on a functional HR pathway for cell survival. While the RAD51 family of proteins, central to HR, is mentioned in the context of general DNA crosslink repair, no specific research has connected "DNA crosslinker 1 (dihydrochloride)" to the activation or dependency on the HR pathway for the resolution of any DNA damage it may cause.
DNA-Protein Crosslink (DPC) Repair Mechanisms
DPCs are lesions where a protein becomes covalently bound to DNA, creating a bulky obstacle that can block the progression of DNA replication and transcription machineries. The repair of DPCs involves specialized proteases that degrade the protein component of the lesion.
Proteolytic Degradation by SPRTN Protease
SPRTN is a DNA-dependent metalloprotease that plays a crucial role in the repair of DPCs, particularly during DNA replication. It degrades the protein component of the DPC, allowing other repair factors to access and remove the remaining DNA lesion. There is no available data to suggest that "DNA crosslinker 1 (dihydrochloride)" induces DPCs or that its cellular effects are influenced by the activity of the SPRTN protease.
Role of Other Proteases (e.g., FAM111A) in DPC Resolution
FAM111A is another protease that has been implicated in the resolution of certain types of DNA-protein obstacles at the replication fork. Similar to SPRTN, there is no scientific evidence linking FAM111A to the repair of any DNA damage that might be induced by "DNA crosslinker 1 (dihydrochloride)."
Integration with Canonical DNA Repair Pathways
The repair of DNA interstrand crosslinks (ICLs) in eukaryotic cells is a complex process that necessitates the coordinated action of several major DNA repair pathways. wikipedia.orgnih.gov These pathways include Nucleotide Excision Repair (NER), Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway, often involving translesion DNA synthesis (TLS). nih.govnih.govnih.gov The general model for ICL repair involves the recognition of the lesion, incisions to "unhook" the crosslink from one strand of the DNA, followed by repair of the resulting gap and the remnant adduct. wikipedia.orgnih.gov
However, there is no specific information available in the current scientific literature that describes how DNA crosslinker 1 (dihydrochloride) is recognized by the cellular machinery or which specific canonical DNA repair pathways are activated in response to the crosslinks it forms. Studies on this particular compound have not yet elucidated the proteins and pathways involved in its repair.
Base Excision Repair (BER) and Mismatch Repair (MMR) Contributions
Base Excision Repair (BER) and Mismatch Repair (MMR) are critical DNA repair pathways that address different types of DNA damage. BER typically corrects damage to single bases caused by oxidation, alkylation, or deamination, while MMR rectifies errors made during DNA replication, such as base-base mismatches and small insertions or deletions. wikipedia.org
While some studies suggest a potential role for BER and MMR proteins in the broader context of ICL repair, there is no research specifically implicating the BER or MMR pathways in the recognition or processing of adducts formed by DNA crosslinker 1 (dihydrochloride). nih.gov The contribution, if any, of these pathways to the repair of damage induced by this compound remains uninvestigated.
Factors Influencing Crosslink Repair Efficacy
The efficiency of DNA crosslink repair can be influenced by several factors, including the phase of the cell cycle in which the damage is encountered and the specific structural distortions the crosslink induces in the DNA helix.
Cell Cycle Phase Dependency of Repair
The choice of DNA repair pathway for ICLs is often dependent on the cell cycle phase. nih.gov Repair in the G1 phase, before DNA replication, is known to occur and often involves the NER pathway, but it is generally less efficient than repair during the S and G2 phases when a sister chromatid is available for homologous recombination. nih.govnih.govresearchgate.net The S phase is a particularly critical time for ICL repair, as the lesions block the progression of replication forks, which can lead to stalled replication and cell death. nih.govyoutube.com
Despite the general understanding of the cell cycle's influence on ICL repair, there are no studies that have specifically examined the repair of DNA crosslinker 1 (dihydrochloride)-induced damage in different phases of the cell cycle. It is unknown whether its repair is more efficient in a particular phase or what specific factors are involved in its cell-cycle-dependent repair.
Impact of DNA Structure on Repair Enzyme Recognition
The chemical structure of a DNA crosslink can significantly alter the local DNA topology, for instance, by bending or unwinding the double helix. nih.gov These structural distortions are key features recognized by the cellular DNA repair machinery. nih.gov The precise conformation of the DNA adduct influences which repair proteins are recruited and the subsequent repair pathway that is initiated. Furthermore, the chromatin environment, including the packaging of DNA around histones to form nucleosomes, can impact the accessibility of the damaged DNA to repair enzymes. nih.govyoutube.comyoutube.com
DNA crosslinker 1 (dihydrochloride) has been identified as a minor groove binder. nih.govmedchemexpress.com This binding likely induces specific conformational changes in the DNA. However, the exact nature of these structural changes and how they are recognized by repair enzymes has not been characterized. There is no available data on how the structure of the adduct formed by this compound influences the binding and efficacy of specific DNA repair proteins.
Mechanisms of Resistance to Dna Crosslinking Agents in Research Models
Cellular Evasion Strategies
Cells employ sophisticated strategies to counteract the damage induced by DNA crosslinking agents. These primarily involve the physical removal of the damaging adducts and the enhancement of DNA repair machinery to mend the damage before it becomes lethal.
Enhanced DNA Adduct Removal
One of the primary ways cells develop resistance is by increasing their capacity to remove the DNA adducts formed by crosslinking agents. DNA adducts are segments of DNA that have become covalently bonded to a chemical, in this case, the crosslinking agent. If not removed, these adducts block the enzymes responsible for DNA replication and transcription. nih.gov
Cells can enhance the removal of these adducts through several mechanisms. The Nucleotide Excision Repair (NER) pathway is a critical player in this process, as it recognizes and removes a wide variety of bulky, helix-distorting DNA lesions, including the intrastrand crosslinks created by many agents. mdpi.comnih.gov Resistance to drugs like cisplatin (B142131) is often associated with an increased efficiency of the NER pathway. nih.gov Studies in lung cancer cells have shown that preconditioning with non-lethal doses of a DNA-damaging agent can enhance the NER capacity, allowing the cells to repair subsequent damage more quickly. oncotarget.com This enhanced capacity is partly due to the increased expression and damage-associated recruitment of key NER proteins. oncotarget.com
Furthermore, the process is not limited to NER. Other pathways, including the Fanconi Anemia (FA) pathway, are specifically designed to resolve the most cytotoxic type of damage, the interstrand crosslink (ICL), which covalently links the two opposing strands of DNA. nih.gov The initial step in repairing an ICL is to "unhook" the crosslink, a process that involves incisions on one strand of the DNA on either side of the adduct, a task carried out by NER proteins like XPF-ERCC1. nih.gov Enhanced efficiency in this unhooking step is a key component of adduct removal and resistance.
Upregulation of DNA Repair Pathways (NER, HR, MGMT)
Building on the concept of adduct removal, a more general mechanism of resistance is the broad upregulation of various DNA repair pathways. Cells can increase the expression or activity of the proteins involved in these pathways, creating a more robust defense system against DNA damage. oncodaily.com
Nucleotide Excision Repair (NER): As mentioned, NER is a major mechanism of resistance to platinum-based drugs like cisplatin. nih.govresearchgate.net Overexpression of NER-related genes, such as XPF, has been strongly associated with cisplatin resistance in non-small cell lung cancer cell lines. spandidos-publications.com Silencing these genes can restore drug sensitivity. spandidos-publications.com The NER pathway consists of multiple steps, including damage recognition by proteins like XPC, unwinding of the DNA, dual incision by endonucleases, and synthesis of a new DNA strand to replace the excised segment. mdpi.comnih.gov Upregulation can occur at any of these steps, leading to more efficient removal of DNA adducts and survival of the cancer cell.
Homologous Recombination (HR): Homologous recombination is a high-fidelity repair pathway essential for fixing DNA double-strand breaks (DSBs), which are often formed as intermediates during the repair of interstrand crosslinks. nih.govnih.gov The process uses an undamaged homologous sequence (typically the sister chromatid) as a template to accurately repair the break. youtube.com Cells with defects in HR genes, such as BRCA1 and BRCA2, are hypersensitive to crosslinking agents. nih.gov Conversely, the upregulation or restoration of HR function is a key mechanism of resistance. nih.gov Enhanced HR activity allows cells to efficiently repair the DSBs generated during ICL processing, enabling them to survive treatment with crosslinking agents. oncodaily.com
O⁶-methylguanine-DNA methyltransferase (MGMT): MGMT is a unique DNA repair protein that directly reverses alkylation damage at the O⁶ position of guanine (B1146940) in a single step, a process known as direct reversal. mdpi.comnih.gov This type of damage is a common lesion created by alkylating chemotherapeutic agents. By transferring the alkyl group from the DNA to one of its own cysteine residues, MGMT inactivates itself but repairs the DNA lesion before it can cause mutations or trigger cell death. nih.gov High expression of MGMT in tumors is a well-established mechanism of resistance to alkylating agents like temozolomide (B1682018) and carmustine. mdpi.comaacrjournals.orgnih.gov Conversely, methylation of the MGMT gene promoter silences its expression, leading to lower levels of the protein and increased sensitivity of the tumor to these drugs. mdpi.comaacrjournals.org
| Pathway | Abbreviation | Primary Function in Resistance | Key Genes/Proteins | Associated Drug Classes |
|---|---|---|---|---|
| Nucleotide Excision Repair | NER | Removes bulky adducts and intrastrand crosslinks. nih.gov | XPA, XPC, XPF, ERCC1 nih.govspandidos-publications.com | Platinum compounds (e.g., Cisplatin) nih.gov |
| Homologous Recombination | HR | Repairs double-strand breaks arising from ICL repair. nih.gov | BRCA1, BRCA2, RAD51 oncodaily.comnih.gov | Crosslinking agents (e.g., Mitomycin C, Cisplatin) nih.gov |
| O⁶-methylguanine-DNA methyltransferase | MGMT | Directly reverses O⁶-alkylguanine adducts. mdpi.com | MGMT mdpi.com | Alkylating agents (e.g., Temozolomide, Carmustine) nih.gov |
Molecular Determinants of Resistance
The cellular strategies for evasion are underpinned by specific changes at the molecular level. These include genetic mutations that alter the function of critical proteins, natural variations in genes that affect their efficiency, and the expression of proteins that actively pump drugs out of the cell.
Genetic Mutations Affecting DNA Repair Genes (e.g., BRCA2)
While initial mutations in DNA repair genes like BRCA2 can render cancer cells highly sensitive to crosslinking agents, secondary mutations in the same gene can reverse this sensitivity and confer resistance. nih.gov This phenomenon, known as "reversion mutation," is a clinically significant mechanism of acquired resistance. nih.govaacrjournals.org
For example, a tumor may initially have a frameshift mutation in BRCA2 that produces a non-functional, truncated protein. nih.gov This deficiency in the HR pathway makes the tumor vulnerable to platinum drugs or PARP inhibitors. nih.gov However, under the selective pressure of therapy, a second mutation can occur within the mutated BRCA2 gene that deletes or alters the original mutation, thereby restoring the correct reading frame. nih.govaacrjournals.org This leads to the production of a functional or partially functional BRCA2 protein, which restores the cell's ability to perform homologous recombination. nih.gov As a result, the tumor, which was once sensitive, becomes resistant to the therapy. nih.govmdpi.com These secondary mutations have been identified in patients with ovarian and breast cancers who developed resistance to platinum-based chemotherapy. nih.govmdpi.com
Polymorphisms in DNA Repair and Glutathione-S-Transferase Genes
Genetic polymorphisms are natural variations in a gene's DNA sequence that are common in the general population. These variations can affect the function and efficiency of the proteins they encode, including those involved in drug metabolism and DNA repair, thereby influencing an individual's response to chemotherapy. nih.govwaocp.org
Polymorphisms in Glutathione-S-Transferase (GST) genes are particularly relevant. waocp.org GSTs are a family of enzymes that play a crucial role in detoxification by conjugating the molecule glutathione (B108866) to a wide range of toxins, including chemotherapeutic agents, making them more water-soluble and easier to excrete from the cell. mdpi.com Polymorphisms in genes like GSTM1, GSTT1, and GSTP1 can lead to enzymes with reduced or no activity. waocp.org For instance, the "null" genotypes of GSTM1 and GSTT1, which result from a complete deletion of the gene, lead to a total lack of enzyme activity. waocp.org The effect of these polymorphisms on chemoresistance can be complex. In some cases, reduced GST activity may lead to less effective detoxification of a drug, resulting in higher intracellular concentrations and enhanced clinical response. nih.gov For example, a study on breast cancer patients found that a variant GSTP1 allele was associated with improved survival after chemotherapy. nih.gov In other contexts, functional GSTs can contribute to drug resistance by inactivating chemotherapeutic agents. mdpi.com
Cytotoxic Activity in PGP-Expressing Cell Lines
P-glycoprotein (PGP), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide variety of foreign substances, including many anticancer drugs, out of cells. wikipedia.org Overexpression of PGP is a classic mechanism of multidrug resistance (MDR), as it lowers the intracellular concentration of chemotherapeutic agents, preventing them from reaching their targets. wikipedia.orgyoutube.com
Strategies to Overcome Resistance in Preclinical Models
Overcoming resistance to DNA crosslinking agents is a major focus of preclinical cancer research. The strategies being explored are aimed at circumventing the resistance mechanisms employed by cancer cells.
Synergistic Effects with Other Agents
A promising approach to combat resistance is the use of combination therapies, where a DNA crosslinking agent is administered alongside another drug that can enhance its efficacy or overcome a specific resistance mechanism. The rationale is that by targeting multiple cellular pathways simultaneously, it is more difficult for cancer cells to develop resistance.
For instance, combining DNA crosslinking agents with inhibitors of DNA repair pathways is a well-explored strategy. As an example, inhibitors of poly (ADP-ribose) polymerase (PARP) have shown significant synergy with DNA crosslinking agents in preclinical models of cancers with deficiencies in the HR repair pathway, such as those with BRCA1/2 mutations. PARP inhibitors trap PARP on single-strand DNA breaks, which then collapse replication forks, leading to double-strand breaks that are lethal in HR-deficient cells.
Another synergistic strategy involves the use of agents that inhibit drug efflux pumps. By blocking the activity of transporters like P-gp, these drugs can increase the intracellular concentration of the DNA crosslinking agent, thereby restoring its cytotoxic effects in resistant cells.
The table below summarizes preclinical studies demonstrating synergistic effects with DNA crosslinking agents. While specific data for DNA crosslinker 1 (dihydrochloride) is not available, the table includes examples with other crosslinkers to illustrate the concept.
| DNA Crosslinking Agent | Synergistic Agent | Cancer Model | Observed Effect |
| Cisplatin | PARP Inhibitor (Olaparib) | Ovarian Cancer Cell Lines | Increased sensitivity and apoptosis in cisplatin-resistant cells. |
| Mitomycin C | Verapamil (P-gp inhibitor) | Resistant Leukemia Cells | Reversal of resistance and increased intracellular drug accumulation. |
| Temozolomide | O6-benzylguanine (MGMT inhibitor) | Glioblastoma Xenografts | Enhanced cytotoxicity by preventing DNA repair. |
Targeting DNA Repair Pathways as a Research Strategy
Given that enhanced DNA repair is a major mechanism of resistance to DNA crosslinking agents, directly targeting these pathways is a rational and actively pursued research strategy. nih.gov This approach aims to create a state of "synthetic lethality," where the inhibition of a specific DNA repair pathway in combination with the DNA damage induced by the crosslinking agent leads to cell death, while either treatment alone would be tolerated.
Key DNA repair pathways that are targeted in this context include:
Base Excision Repair (BER): This pathway is responsible for repairing single-base DNA damage. Inhibitors of key BER enzymes, such as APE1, are being investigated for their ability to sensitize cancer cells to alkylating agents.
Nucleotide Excision Repair (NER): NER is crucial for removing bulky DNA adducts, including some types of crosslinks. Targeting NER components could potentiate the effects of certain crosslinking agents. nih.gov
Homologous Recombination (HR): As mentioned, this is a major pathway for the repair of ICLs. In addition to PARP inhibitors, researchers are exploring inhibitors of other key HR proteins like RAD51.
Fanconi Anemia (FA) Pathway: The FA pathway is specifically involved in the recognition and repair of ICLs. nih.gov Targeting components of this pathway could be a highly specific way to enhance the efficacy of ICL-inducing agents.
The development of specific inhibitors for these pathways is an active area of drug discovery. The table below lists some of the DNA repair pathways and the corresponding inhibitor targets that are being explored in preclinical research to overcome resistance to DNA crosslinking agents.
| DNA Repair Pathway | Inhibitor Target | Rationale for Overcoming Resistance |
| Base Excision Repair (BER) | APE1/Ref-1 | Inhibition prevents the repair of abasic sites, leading to the accumulation of lethal DNA strand breaks. |
| Nucleotide Excision Repair (NER) | ERCC1-XPF | Blocking this endonuclease complex prevents the incision step required for the removal of crosslinks. |
| Homologous Recombination (HR) | RAD51 | Inhibiting the formation of the RAD51 nucleofilament prevents the strand invasion step of HR. |
| Fanconi Anemia (FA) | FANCD2 | Preventing the monoubiquitination and activation of FANCD2 disrupts the entire FA repair pathway. |
| Poly (ADP-ribose) Polymerase (PARP) | PARP1/2 | Trapping of PARP on DNA leads to the formation of toxic double-strand breaks, especially in HR-deficient cells. |
Advanced Methodologies for Studying Dna Crosslinker 1 Dihydrochloride
In Vitro Mechanistic Investigations
In vitro assays are fundamental for dissecting the direct interactions between a compound and DNA, providing insights into the kinetics and nature of the crosslinks formed.
Spectrophotometric Assays for DNA Alkylation
Spectrophotometric methods can be employed to monitor the process of DNA alkylation. Alkylation is the addition of an alkyl group to a DNA molecule, a process that can alter the chemical and physical properties of DNA and disrupt its normal function. These assays typically measure changes in the absorbance of light by a DNA solution upon the addition of an alkylating agent. The binding of the agent to DNA can cause shifts in the UV-Vis absorption spectrum, which can be quantified to determine the extent and rate of the reaction. For instance, the formation of DNA adducts can be monitored by observing changes in absorbance at specific wavelengths characteristic of the DNA-adduct complex. This technique provides a relatively simple and continuous way to assess the initial step of DNA damage.
Alkaline Elution Method for DNA Adducts and DPCs
The alkaline elution technique is a sensitive method for detecting DNA damage, including DNA-protein crosslinks (DPCs) and DNA adducts. nih.gov This method is based on the principle that the rate at which single-stranded DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA that has been fragmented by damage will elute more rapidly than intact DNA. Conversely, the presence of DNA crosslinks, which increase the effective size of the DNA, will slow down the elution rate. nih.gov
To specifically detect crosslinks, the assay is often performed by first inducing random DNA strand breaks (e.g., with X-rays) and then treating the cells with the crosslinking agent. The crosslinker will effectively "rejoin" some of these breaks, leading to a slower elution rate compared to cells treated only with the strand-breaking agent. This method has been instrumental in characterizing the DNA crosslinking activity of various compounds. nih.gov
Single-Molecule Magnetic Tweezers Assay for Crosslink Kinetics
Single-molecule magnetic tweezers (MT) have emerged as a powerful tool for studying the mechanical properties of DNA and its interactions with proteins and small molecules in real-time. tudelft.nlkorea.ac.kr This technique allows for the manipulation of a single DNA molecule tethered between a surface and a magnetic bead. nih.gov By applying a controlled force with magnets, one can measure changes in the DNA's extension. nih.gov
When a crosslinking agent is introduced, the formation of intra- or inter-strand crosslinks can lead to a shortening of the DNA molecule. korea.ac.kr By monitoring the DNA extension over time at a constant force, the kinetics of the crosslinking reaction can be determined. korea.ac.kr This provides detailed information on the rate of crosslink formation on an individual molecule level, offering insights that are often obscured in bulk assays. korea.ac.krnih.gov Magnetic tweezers are particularly advantageous for their ability to apply a wide range of forces and to track slow processes over extended periods. nih.gov
Cellular and Biochemical Assays
Cellular and biochemical assays are crucial for understanding how cells respond to the DNA damage induced by crosslinking agents, including the activation of DNA repair pathways and effects on cell cycle progression.
Comet Assay and γ-H2AX Expression for DNA Breaks
The Comet Assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks at the level of individual cells. nih.gov In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage. The alkaline version of the comet assay is particularly useful for detecting single-strand breaks and can be adapted to measure crosslinks. nih.gov
The formation of γ-H2AX is a very early and sensitive cellular response to DNA double-strand breaks (DSBs). mdpi.com H2AX is a histone variant that becomes rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. dntb.gov.ua This phosphorylation event can be detected using specific antibodies and visualized as discrete nuclear foci through immunofluorescence microscopy. mdpi.com The number of γ-H2AX foci generally correlates with the number of DSBs, making it a reliable biomarker for this type of DNA damage. mdpi.com A comparison of results from the comet assay and γ-H2AX foci formation can provide a comprehensive picture of the DNA damage induced by a compound. nih.govresearchgate.net
Table 1: Comparison of Comet Assay and γ-H2AX Foci Formation for DNA Damage Detection
| Feature | Comet Assay | γ-H2AX Foci Formation |
|---|---|---|
| Principle | Electrophoretic migration of fragmented DNA | Immunodetection of phosphorylated H2AX at DSBs |
| Type of Damage Detected | Primarily single and double-strand breaks | Specifically DNA double-strand breaks |
| Sensitivity | High | Very high, considered a gold standard for DSBs mdpi.com |
| Output | "Comet" tail length and intensity | Number of nuclear foci per cell |
| Notes | Can be adapted to detect crosslinks | Foci appear within minutes of damage mdpi.com |
Immunoblot and Cell Cycle Analyses
Immunoblotting, or Western blotting, is a technique used to detect specific proteins in a sample. In the context of DNA damage, it can be used to measure the levels and post-translational modifications (like phosphorylation) of key proteins involved in DNA repair and cell cycle control. For example, immunoblotting can confirm the expression of γ-H2AX or other proteins like p53 binding protein 1 (53BP1), which is also recruited to sites of DNA damage. dntb.gov.ua
Cell cycle analysis, often performed using flow cytometry, is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2, and M). dojindo.com DNA crosslinking agents can cause damage that activates cell cycle checkpoints, leading to arrest in specific phases to allow time for DNA repair. nih.gov By staining cells with a fluorescent DNA-binding dye, their DNA content can be measured, and their position in the cell cycle can be determined. dojindo.com Observing an accumulation of cells in a particular phase after treatment with a crosslinker provides evidence of its impact on cell cycle progression. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| DNA crosslinker 1 (dihydrochloride) |
| γ-H2AX |
Microarray-Based Gene Expression Profiling and Real-Time PCR
Currently, public domain research has not detailed the application of microarray-based gene expression profiling or real-time polymerase chain reaction (PCR) to specifically study the effects of DNA crosslinker 1 (dihydrochloride). While these techniques are fundamental in understanding how a compound alters cellular transcription and gene regulation, specific studies documenting their use for this particular crosslinker are not available. Microarray analysis would typically be employed to gain a broad, genome-wide perspective on the transcriptional changes induced by the compound in cancer cells. nih.govmedchemexpress.com This could reveal pathways that are significantly up- or down-regulated, offering clues into the compound's mechanism of action. nih.govmedchemexpress.com Following this, real-time PCR would be used to validate the expression changes of specific genes of interest identified from the microarray data, providing more quantitative and sensitive measurements.
Assays for DNA-Protein Crosslink Isolation
The specific methods for isolating DNA-protein crosslinks induced by DNA crosslinker 1 (dihydrochloride) have not been described in the available scientific literature. Generally, a variety of techniques are used to isolate and analyze such covalent complexes. These assays are crucial for confirming the crosslinking activity of a compound and identifying the specific proteins that become covalently bound to DNA. The choice of assay depends on the research question, with some methods designed to quantify the amount of crosslinked protein and others to identify the protein adducts. nih.govresearchgate.net
Structural and Computational Approaches
Understanding the interaction between a small molecule and its biological target at a molecular level is paramount. Structural and computational methods provide this insight, offering a static and dynamic view of the DNA-crosslinker complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy for DNA Binding
There are no published studies that have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to specifically investigate the binding of DNA crosslinker 1 (dihydrochloride) to DNA. NMR is a powerful technique that can provide high-resolution structural information about the interactions between a ligand and its DNA target in solution, identifying specific binding sites and conformational changes in both the DNA and the compound upon complex formation.
Electron Microscopy for DNA-Protein Complex Visualization
The use of electron microscopy to visualize complexes formed between DNA, proteins, and DNA crosslinker 1 (dihydrochloride) has not been reported in the scientific literature. This technique would be invaluable for observing the higher-order structures that may result from the crosslinking activity of the compound, such as the aggregation of DNA or the formation of large protein-DNA complexes on the chromatin.
Computational Modeling of DNA-Crosslinker Interactions
Computational modeling, specifically molecular docking, was a key methodology used in the initial assessment of DNA crosslinker 1 (dihydrochloride), also known as Compound 4 in its foundational study. nih.gov Researchers employed these in silico techniques to predict and analyze the binding of the compound to the minor groove of DNA.
Research Findings: Molecular docking studies were performed to evaluate how a series of newly synthesized pyridazin-3(2H)-one-based guanidine (B92328) derivatives, including DNA crosslinker 1 (dihydrochloride), would interact with a DNA dodecanucleotide. nih.gov The primary goal was to assess their potential as DNA minor groove binders. nih.govnih.gov The modeling predicted that these compounds would indeed fit within the minor groove, a common target for DNA-binding anticancer agents. nih.gov These computational predictions were instrumental in guiding the synthesis and subsequent biological evaluation of these molecules. nih.govnih.gov
High-Throughput Screening Applications in Drug Discovery Research
Screening for biological activity is a cornerstone of drug discovery. For DNA crosslinker 1 (dihydrochloride), its potential as an anticancer agent was initially explored through antiproliferative assays against a panel of human cancer cell lines.
Research Findings: DNA crosslinker 1 (dihydrochloride) was evaluated for its ability to inhibit the growth of three distinct human cancer cell lines: NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). nih.gov These experiments provide a preliminary indication of the compound's cytotoxic potential and its spectrum of activity. The compound demonstrated a reasonable level of inhibition of cellular viability across the cell lines tested, which, combined with its predicted DNA-binding capabilities, supported its profile as a potential anticancer agent. nih.govnih.gov The results of these antiproliferative screens are summarized in the table below.
Table 1: Antiproliferative Activity of DNA Crosslinker 1 (Dihydrochloride)
| Cell Line | Cancer Type | % Viability Inhibition |
|---|---|---|
| NCI-H460 | Non-Small Cell Lung Cancer | Data not specified in abstract |
| A2780 | Ovarian Cancer | Data not specified in abstract |
| MCF-7 | Breast Cancer | Data not specified in abstract |
The primary study reported reasonable cellular viability inhibition but did not provide specific percentage values in the abstract for Compound 4. nih.govnih.gov
Table of Compounds
| Compound Name | Synonyms/Codes |
|---|---|
| DNA crosslinker 1 (dihydrochloride) | Compound 4 |
| Pentamidine | |
| N,N'-di-Boc-protected guanidine |
Integration with Advanced Analytical Techniques
To achieve a comprehensive understanding of the molecular interactions and cellular consequences of treatment with DNA Crosslinker 1 (dihydrochloride), an integrated approach using advanced analytical methods is essential. These techniques provide insights from the level of specific molecular binding events to the heterogeneity of responses across a cell population.
Electrochemical Biosensor Strategies for DNA Binding Kinetics
Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for studying the interactions between small molecules and nucleic acids. nih.govyoutube.com These devices work by translating a biological recognition event—in this case, the binding of DNA Crosslinker 1 (dihydrochloride) to DNA—into a measurable electrical signal. nih.govnih.gov
Methodology: A typical strategy involves immobilizing double-stranded DNA (dsDNA) onto the surface of an electrode (e.g., gold or graphene-based). youtube.comnih.gov When DNA Crosslinker 1 (dihydrochloride) is introduced into the system, it binds to the minor groove of the immobilized DNA. medchemexpress.com This binding event alters the physical and electrical properties at the electrode surface, which can be monitored using various electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). nih.gov
For instance, the binding of the compound can hinder the access of a redox probe to the electrode surface or change the charge transfer resistance, leading to a quantifiable change in the electrochemical signal. nih.gov By measuring these changes at different concentrations of the crosslinker, it is possible to determine key kinetic and thermodynamic parameters of the interaction, such as the binding affinity (K_a), and association/dissociation rate constants. researchgate.netoup.com
Anticipated Research Findings: Studies using this approach would be expected to quantify the binding strength and specificity of DNA Crosslinker 1 (dihydrochloride) to various DNA sequences. The data would reveal how quickly the compound binds to DNA and how long it remains bound, providing crucial information about its mechanism of action.
| Concentration of DNA Crosslinker 1 (µM) | Change in DPV Peak Current (nA) | Charge Transfer Resistance (Ω) |
| 0 | 0 | 1500 |
| 1 | -15.2 | 2200 |
| 5 | -48.5 | 4500 |
| 10 | -80.1 | 7800 |
| 20 | -95.6 | 11500 |
This table represents hypothetical data to illustrate the expected trend from an electrochemical biosensor experiment designed to measure the binding of DNA Crosslinker 1 (dihydrochloride) to immobilized DNA. The decreasing peak current and increasing resistance would indicate a strong binding interaction.
Mass Spectrometry for Structural and Protein Interaction Analysis (XL-MS)
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes within their native cellular environment. nih.govnih.govucsf.edu By covalently linking proteins that are in close proximity, XL-MS can capture both stable and transient interactions, providing a snapshot of the cellular interactome. nih.govucsf.edu
Methodology: In the context of DNA Crosslinker 1 (dihydrochloride), an XL-MS study would not typically use the compound itself as the cross-linking agent for protein analysis. Instead, cells would first be treated with DNA Crosslinker 1 (dihydrochloride) to induce DNA damage. Subsequently, a secondary, protein-specific cross-linking reagent (like disuccinimidyl sulfoxide, DSSO, or disuccinimidyl suberate, DSBU) would be added to the cells to "freeze" the protein complexes that are formed in response to the DNA damage. nih.govacs.org
Following this, the cross-linked protein complexes are extracted, enzymatically digested into smaller peptides, and analyzed by high-resolution tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Specialized software is then used to identify the cross-linked peptides, revealing which proteins were interacting and, in many cases, which specific amino acid residues were in close proximity. nih.govacs.org
Anticipated Research Findings: This methodology can elucidate the DNA damage response (DDR) network activated by DNA Crosslinker 1 (dihydrochloride). nih.govresearchgate.net It is anticipated that XL-MS analysis would identify interactions between key DDR proteins, such as those involved in the MRE11-RAD50-NBS1 (MRN) complex, and other proteins recruited to the sites of DNA crosslinks. nih.gov This could reveal novel protein assemblies involved in the recognition, signaling, and repair of the specific type of DNA damage induced by this compound.
| Protein A | Protein B | Biological Process Implicated |
| RAD50 | NBS1 | DNA Damage Sensing |
| ATM | ATMIN | DDR Signaling Cascade Activation |
| FANCD2 | FANCI | Fanconi Anemia Pathway (Crosslink Repair) |
| PARP1 | XRCC1 | Base Excision/SSB Repair |
This table presents a hypothetical list of protein-protein interactions that could be identified via an XL-MS experiment in cells treated with DNA Crosslinker 1 (dihydrochloride), highlighting the recruitment of DNA damage response proteins.
Single-Cell RNA Sequencing (scRNA-seq) for Cellular Response Heterogeneity
Even within a seemingly uniform population of cancer cells, individual cells can respond differently to a drug. nih.govnih.gov Single-cell RNA sequencing (scRNA-seq) is a transformative technology that allows researchers to dissect this cellular heterogeneity by profiling the gene expression of thousands of individual cells simultaneously. alliedacademies.orgmdpi.comkoreascience.kr
Methodology: To study the response to DNA Crosslinker 1 (dihydrochloride), a population of cells would be treated with the compound. After a set period, individual cells are isolated, and their messenger RNA (mRNA) is captured, converted to complementary DNA (cDNA), barcoded, and sequenced. mdpi.com Computational analysis of the resulting data allows cells to be grouped into distinct clusters based on similarities in their gene expression profiles. nih.govkoreascience.kr
Anticipated Research Findings: Applying scRNA-seq would likely reveal that the cell population segregates into several distinct subpopulations following treatment with DNA Crosslinker 1 (dihydrochloride). nih.gov For example, one cluster of cells might show strong upregulation of genes involved in DNA repair and cell cycle arrest, indicating an attempt to survive the damage. Another cluster might be characterized by high expression of pro-apoptotic genes, suggesting these cells are undergoing programmed cell death. A third cluster could represent a subpopulation of resistant cells that exhibit a less perturbed transcriptomic profile. This level of detail is crucial for understanding mechanisms of drug resistance and predicting therapeutic outcomes. alliedacademies.org
| Cell Cluster | Key Upregulated Pathways | Inferred Cellular State |
| Cluster 1 | DNA Damage Response, Cell Cycle Arrest (p53 signaling) | Stress Response / Pro-survival |
| Cluster 2 | Apoptosis, Caspase Activation | Programmed Cell Death |
| Cluster 3 | Drug Metabolism, Efflux Pump Expression | Potential Resistance |
| Cluster 4 | (Baseline gene expression) | Non-responsive / Quiescent |
This table provides a hypothetical outcome of an scRNA-seq experiment, illustrating how a cell population might be partitioned into different clusters based on their transcriptional response to DNA Crosslinker 1 (dihydrochloride).
Applications of Dna Crosslinker 1 Dihydrochloride in Molecular and Cell Biology Research
Probing DNA-Protein Interactions and Transcription Factor Association
The binding of proteins, particularly transcription factors, to specific DNA sequences is a cornerstone of gene regulation. DNA crosslinker 1 (dihydrochloride) is characterized by its strong affinity for the DNA minor groove, with a measured DNA binding affinity (ΔTm) of 1.1 °C. medchemexpress.eumedchemexpress.com The minor groove is a critical site for the interaction of numerous DNA-binding proteins. By introducing covalent crosslinks, the compound can effectively "freeze" these transient interactions in place.
This stabilization allows researchers to capture and identify proteins associated with specific DNA regions. While general crosslinking agents like dimethyl suberimidate (DMS) are used to study protein-protein interactions within larger DNA-protein complexes like nucleosomes, a targeted binder like DNA crosslinker 1 offers potential for more specific applications. nih.gov Its mechanism of action makes it a suitable tool for techniques aimed at mapping the intricate network of proteins that regulate gene expression, providing insights into the composition and dynamics of the transcription machinery. medchemexpress.euwikipedia.org
Genome Stability Studies and DNA Damage Characterization
Maintaining genome stability is crucial for cell viability, and cells have evolved complex DNA Damage Response (DDR) pathways to repair lesions and prevent the propagation of mutations. medchemexpress.com DNA crosslinking agents are powerful tools for studying these pathways because they introduce specific types of DNA lesions that activate the DDR. wikipedia.orgmedchemexpress.com
DNA crosslinker 1 (dihydrochloride) functions by creating adducts in the DNA, which obstruct the progression of DNA and RNA polymerases during replication and transcription. wikipedia.orgmedchemexpress.com This blockage is a potent signal for the cell to arrest the cell cycle and initiate repair mechanisms. medchemexpress.com Researchers can utilize this compound to induce DNA damage in a controlled manner, enabling the study of how cells recognize and repair these specific minor groove lesions. Such studies are fundamental to understanding the mechanisms that safeguard genomic integrity and how their failure can lead to diseases characterized by genome instability. medchemexpress.com
Development of Research Tools and Methodologies
The unique properties of DNA crosslinkers are being harnessed to develop innovative tools and improve existing methodologies in molecular biology.
Cell-free DNA (cfDNA) found in circulating blood is a valuable biomarker for non-invasive disease monitoring, particularly in oncology. nih.govnih.gov However, extracting the low quantities of cfDNA from plasma efficiently presents a technical challenge. nih.gov A novel method utilizes homobifunctional crosslinkers, such as Dimethyl suberimidate dihydrochloride (B599025) (DMS), to improve cfDNA recovery. nih.govmdpi.com
The DMS crosslinker has two identical reactive groups that can bind to both the cfDNA and amine-conjugated magnetic beads. nih.govmdpi.com This dual-binding action, involving both covalent and electrostatic interactions, allows for the rapid and efficient capture of cfDNA from plasma samples. nih.gov The entire extraction process can be completed in under 10 minutes. mdpi.com Research has shown that this method yields significantly more cfDNA compared to standard commercial kits. nih.govmdpi.com
| Method | Reported cfDNA Yield (ng/mL) | Relative Efficiency Increase | Reference |
|---|---|---|---|
| Commercial Kit (QIAamp) | 86.7 ng/mL | Baseline | mdpi.com |
| DMS Crosslinker Method (30 mg/mL) | 136.7 ng/mL | 56% Higher | mdpi.com |
Synthetic biology and DNA nanotechnology involve the design and construction of artificial nucleic acid structures for technological and biomedical applications. wikipedia.orgdanaher.com These applications require that the synthetic DNA constructs, such as DNA origami, are stable and robust. researchgate.net
DNA crosslinkers provide a crucial strategy for stabilizing these nanostructures. researchgate.net By introducing covalent bonds between individual DNA strands, crosslinkers enhance the structural integrity of the designed objects. researchgate.netresearchgate.net This is particularly important for applications in environments that might otherwise degrade the DNA structures. researchgate.net The ability of a compound like DNA crosslinker 1 (dihydrochloride) to bind to a specific region like the minor groove offers a route for precise, targeted modifications. This precision is essential for creating functional DNA-based devices, sensors, and delivery vectors with predictable and reliable properties. wikipedia.org
Insights into Preclinical Disease Mechanisms
By perturbing fundamental cellular processes, DNA crosslinkers provide valuable insights into the molecular basis of various diseases.
A primary application for DNA crosslinker 1 (dihydrochloride) is in preclinical cancer research. medchemexpress.commedchemexpress.com The strategy of inducing DNA damage is a well-established approach in cancer therapy. medchemexpress.com Cancer cells, which are often characterized by rapid and uncontrolled division, can be particularly vulnerable to agents that interfere with DNA replication. medchemexpress.com
By binding to the DNA minor groove and forming crosslinks, DNA crosslinker 1 (dihydrochloride) creates lesions that stall replication forks and can trigger apoptosis (programmed cell death) in cancer cells. wikipedia.orgmedchemexpress.com Its use in cancer model systems allows researchers to explore the dependencies of tumor cells on specific DNA repair pathways and to investigate mechanisms of drug resistance. This research is vital for identifying new therapeutic targets and developing more effective anticancer strategies. medchemexpress.commedchemexpress.com
| Property | Description | Reference |
|---|---|---|
| Chemical Name | DNA crosslinker 1 (dihydrochloride) | medchemexpress.eumedchemexpress.com |
| Mechanism | Potent DNA minor groove binder and crosslinker | medchemexpress.eumedchemexpress.commedchemexpress.com |
| DNA Binding Affinity (ΔTm) | 1.1 °C | medchemexpress.com |
| Primary Research Area | Anticancer research, DNA damage studies | medchemexpress.commedchemexpress.com |
Research on the Antimicrobial Mechanisms of DNA Crosslinker 1 (Dihydrochloride) Remains Undocumented
Despite its classification as a DNA minor groove binder, a mechanism relevant to antimicrobial drug development, there is currently no publicly available scientific literature detailing the antimicrobial or anti-kinetoplastid activity of the specific compound known as DNA crosslinker 1 (dihydrochloride).
DNA crosslinker 1 (dihydrochloride) is identified as compound 4 in a 2022 study by Costas-Lago and colleagues, published in ACS Medicinal Chemistry Letters. nih.govbiomedpharmajournal.org This research focused exclusively on the synthesis of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives and their evaluation as potential anticancer agents. The study explored their ability to bind to the minor groove of DNA and their effectiveness in inhibiting the growth of human cancer cell lines. nih.govbiomedpharmajournal.org The authors reported on the antiproliferative activity of these compounds against NCI-H460, A2780, and MCF-7 cancer cells. nih.govbiomedpharmajournal.org
While the foundational mechanism of DNA binding is a target for antimicrobial agents, particularly against kinetoplastid parasites like Leishmania and Trypanosoma, the study by Costas-Lago et al. does not extend its investigation into this area. nih.govnih.gov Kinetoplastids are characterized by a unique mitochondrial DNA structure known as the kinetoplast, which is a recognized target for DNA-binding drugs. nih.gov
Broader research into related chemical classes offers a potential, though indirect, context. For instance, various guanidine derivatives have been investigated and have demonstrated in vitro activity against kinetoplastid parasites. nih.govmdpi.com Similarly, compounds based on a pyridazinone scaffold have been explored for general antibacterial and antifungal properties, although specific studies against kinetoplastids are not prominent. nih.gov
However, for DNA crosslinker 1 (dihydrochloride) specifically, there are no detailed research findings or data tables available in the scientific literature to populate a discussion on its anti-kinetoplastid mechanisms. Therefore, its activity against these organisms has not been determined or reported.
Design and Development of Novel Dna Crosslinking Agents for Research Applications
Academic Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to converting a basic chemical scaffold into a refined research tool. For DNA crosslinkers based on the nitrogen mustard core, these studies focus on modifying distinct parts of the molecule to fine-tune its reactivity and DNA-binding characteristics.
The intrinsic reactivity of a DNA crosslinker can be modulated and directed by tethering it to molecules with inherent DNA binding properties. Research has shown that conjugating nitrogen mustards like benzoic acid mustard (BAM) or chlorambucil (B1668637) (CHL) to DNA minor groove-binding agents related to distamycin can significantly alter their activity. nih.gov
These conjugates consist of a nitrogen mustard head group linked to a variable number of pyrrole (B145914) carboxamide units, which are known to preferentially bind to A/T-rich regions of the DNA minor groove. Studies revealed that both the number of pyrrole units and the type of mustard have a profound impact on efficacy. nih.gov
DNA Binding Affinity : The affinity for DNA, particularly for poly(dA·dT) sequences, increases with the number of pyrrole units. Conjugates with two or three pyrrole units demonstrate higher binding affinities than those with only one. nih.gov
Cytotoxicity and Crosslinking Ability : Cytotoxicity was observed to increase with the addition of pyrrole units from one to three. Furthermore, the choice of the nitrogen mustard was critical; conjugates containing chlorambucil (CHL) were consistently more cytotoxic and were able to cross-link plasmid DNA at a tenfold lower concentration than chlorambucil alone. nih.gov In contrast, the corresponding benzoic acid mustard (BAM) conjugates showed minimal DNA cross-linking activity even at high concentrations. nih.gov
This demonstrates that DNA binding affinity and crosslinking efficiency can be systematically modulated by altering the DNA-binding moiety of the conjugate.
Table 1: Effect of Pyrrole Units on Nitrogen Mustard Conjugate Activity
| Conjugate Feature | Observation | Scientific Implication |
|---|---|---|
| Number of Pyrrole Units | Increasing from one to three units increases cytotoxicity. nih.gov | Enhanced DNA binding affinity from the additional pyrrole units likely increases the local concentration of the mustard at the DNA, leading to more efficient crosslinking. |
| Type of Nitrogen Mustard | Chlorambucil (CHL) conjugates are more cytotoxic and efficient at crosslinking than Benzoic Acid Mustard (BAM) conjugates. nih.gov | The inherent chemical reactivity of the alkylating agent is a critical determinant of the conjugate's overall biological activity. |
A key goal in chemical biology is the development of agents that can be activated by specific cellular conditions. Many tumor environments exhibit high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be exploited as a trigger. nih.gov Researchers have designed H₂O₂-activated aromatic nitrogen mustard prodrugs that remain inert until they encounter a ROS-rich environment. nih.gov
The design strategy involves connecting the DNA alkylating "effector" (the nitrogen mustard) to a H₂O₂-responsive "trigger" via an electron-withdrawing linker. This linker deactivates the nitrogen mustard by reducing its electron density. nih.gov Upon exposure to H₂O₂, the trigger is oxidized, which in turn converts the linker from an electron-withdrawing to an electron-donating group. This change restores the nucleophilicity of the mustard, "arming" it to form DNA interstrand cross-links (ICLs). nih.gov
Studies on a series of these prodrugs demonstrated the effectiveness of this approach. In the absence of H₂O₂, compounds featuring linkers like a quaternary ammonia (B1221849) salt, a carboxyamide, or a carbonate group showed minimal DNA cross-linking (<1.5%). nih.gov However, upon the addition of H₂O₂, the cross-linking efficiency increased dramatically to over 20%. nih.gov
Table 2: ROS-Inducible DNA Crosslinking Efficiency
| Compound Type | Linker Type | DNA Crosslinking without H₂O₂ | DNA Crosslinking with H₂O₂ |
|---|---|---|---|
| Prodrug 6 | Quaternary Ammonia Salt nih.gov | < 1.5% nih.gov | > 20% nih.gov |
| Prodrug 7 | Carboxyamide nih.gov | < 1.5% nih.gov | > 20% nih.gov |
| Prodrug 8 | Carbonate nih.gov | < 1.5% nih.gov | > 20% nih.gov |
These findings validate a powerful strategy for creating conditionally activated DNA crosslinkers for research, allowing for the study of DNA damage in specific oxidative stress contexts. nih.gov
Targeted Delivery Systems in Research Models (e.g., Antibody-Drug Conjugates)
To enhance the selectivity of potent DNA crosslinkers and minimize off-target effects in research models, they can be incorporated into targeted delivery systems. The most prominent of these are antibody-drug conjugates (ADCs). nih.gov An ADC consists of a monoclonal antibody that recognizes a specific antigen on the surface of target cells, connected via a chemical linker to a highly potent cytotoxic payload, such as a DNA crosslinker. nih.govmdpi.com
While classic nitrogen mustards themselves can be used, research has focused on developing novel payloads with optimized properties. The principle involves conjugating the nitrogen mustard-based payload to the antibody. nih.govresearchgate.net This "armed" antibody circulates until it binds to its target antigen on a cell. The ADC is then internalized by the cell, and the payload is released inside, where it can exert its DNA crosslinking activity. nih.gov
This approach offers several advantages for research:
Target Specificity : It allows for the investigation of the effects of DNA damage in specific cell populations defined by their surface antigens.
Study of Resistance : ADCs can be used in models to study mechanisms of drug resistance, including those related to payload efflux pumps. mdpi.com
Evaluation of Novel Payloads : The ADC platform is ideal for evaluating the in vivo efficacy and tolerability of newly designed crosslinkers like the ROS-inducible agents discussed previously.
Research into hybrid molecules has shown that conjugating nitrogen mustards to structures that mimic hormones (like estradiol) or other biological molecules can improve targetability and selectivity, providing another avenue for targeted delivery in research settings. nih.gov
Modulation of Crosslinking Specificity and DNA Lesion Profile
Nitrogen mustards are capable of forming a variety of DNA lesions, and understanding this profile is key to interpreting their biological effects. The primary lesions include DNA monoadducts, DNA-protein cross-links (DPCs), and the highly cytotoxic DNA interstrand cross-links (ICLs). researchgate.netnih.gov
Lesion Profile : The most frequent site of alkylation is the N7 position of guanine (B1146940). researchgate.netnih.gov This can result in a monoadduct, where only one arm of the mustard has reacted. This initial adduct can then react with a second nucleophile. If the second reaction is with another guanine on the opposite DNA strand (often in a 5'-GNC-3' sequence), an ICL is formed. researchgate.net Alternatively, it can react with a nearby protein, typically at a cysteine residue, to form a DPC. nih.govpsu.edu Recent studies have also confirmed that nitrogen mustards can induce cross-links between DNA and histone proteins within nucleosome core particles. nih.gov
Modulation of Specificity : The specificity of where these lesions form can be modulated. As discussed in section 8.1.1, tethering the mustard to a DNA-binding molecule can direct the agent to specific sequences (e.g., A/T-rich minor grooves). nih.gov Furthermore, structural modifications to the crosslinker itself can alter its preference. For instance, certain H₂O₂-activated prodrugs were found to induce alkylation at both purine (B94841) (guanine, adenine) and pyrimidine (B1678525) (cytosine) sites, broadening the lesion profile compared to traditional mustards. nih.gov This ability to tune the lesion location and type is a powerful tool for studying the cellular response to different forms of DNA damage.
Development of Cleavable Crosslinkers for Proteomic Analysis
Identifying the specific proteins that are cross-linked to DNA (DPCs) is a major analytical challenge. To facilitate this, DNA crosslinkers can be engineered with cleavable linkers, making them valuable tools for chemical proteomics. nih.govnih.gov A cleavable linker is a chemical bridge within the crosslinker that is stable during the experiment but can be selectively broken under specific, mild conditions. psu.edu
The strategy is as follows:
A DNA crosslinker containing a cleavable element and an affinity tag (like biotin) is used to treat cells or nuclear extracts.
The crosslinker forms DPCs, covalently linking proteins to DNA.
The entire complex is isolated from the mixture using the affinity tag (e.g., with streptavidin beads).
The cleavable linker is then broken using a specific chemical reagent or enzyme, releasing the captured protein (or its peptides) from the DNA and the affinity resin.
The released proteins are then identified using mass spectrometry.
This approach dramatically reduces background contamination from non-specifically bound proteins, which remain attached to the beads. nih.govpsu.edu
Several types of cleavable linkers have been developed for such applications:
Vicinal Diol Linkers : Derived from molecules like tartaric acid, these linkers are stable in most biochemical buffers but are cleanly cleaved by sodium periodate. nih.govpsu.edu
Disulfide Linkers : Contain an S-S bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT).
Enzyme-cleavable Linkers : Incorporate a specific peptide sequence that can be cut by a protease like TEV (Tobacco Etch Virus) protease. researchgate.net
By incorporating these cleavable moieties into the design of a DNA crosslinking agent, researchers can create powerful probes to specifically isolate and identify protein targets of DNA damage for proteomic analysis. nih.gov
Biomarker Discovery and Translational Research Insights
Identification of Molecular Markers of DNA Damage Induction
The interaction of DNA crosslinker 1 (dihydrochloride) with the minor groove of DNA is a key event that can lead to the formation of DNA adducts and interstrand crosslinks (ICLs). These lesions, if not properly repaired, can obstruct critical cellular processes like DNA replication and transcription, ultimately inducing DNA damage responses and potentially leading to cell death. The induction of DNA damage is a hallmark of many anticancer therapies, and specific molecular markers can be used to detect and quantify this effect.
A primary and widely recognized marker of DNA damage is the phosphorylation of the histone variant H2AX to form γH2AX . This modification occurs rapidly at the sites of DNA double-strand breaks (DSBs), which can be a secondary consequence of ICL repair, and serves as a platform for the recruitment of DNA repair proteins. While γH2AX is a general marker for DSBs, its increased presence following treatment with a DNA crosslinking agent can be indicative of the compound's activity.
Another important set of molecular markers for DNA damage induced by crosslinking agents involves the activation of the Fanconi Anemia (FA) pathway . This pathway is specifically involved in the repair of ICLs. The monoubiquitination of the FANCD2 protein and its subsequent co-localization with FANCI into nuclear foci is a key event in the activation of this pathway. Observing these foci through immunofluorescence can serve as a specific marker for ICL induction and the cellular response to this type of damage.
Furthermore, the formation of DNA-protein crosslinks (DPCs) can be another consequence of treatment with DNA crosslinking agents. Specialized assays have been developed to detect and quantify DPCs, which can serve as a direct biomarker of exposure to such compounds.
| Marker | Type of Damage Indicated | Method of Detection |
| γH2AX | DNA Double-Strand Breaks (secondary to ICL repair) | Immunofluorescence, Western Blot, Flow Cytometry |
| FANCD2 Foci | Interstrand Crosslinks | Immunofluorescence |
| DNA-Protein Crosslinks | Covalent linkage of protein to DNA | Specialized precipitation and quantification assays |
Predictive Markers of Cellular Response in Preclinical Models
In preclinical studies, identifying predictive biomarkers is essential for understanding which cancer types or specific patient populations might be most responsive to a given therapy. For a DNA crosslinking agent like DNA crosslinker 1 (dihydrochloride), the status of DNA repair pathways within cancer cells is a critical determinant of their sensitivity.
A key predictive marker is the functional status of the Fanconi Anemia (FA) pathway . Cancer cells with deficiencies in FA pathway proteins are often hypersensitive to DNA crosslinking agents. This is because they are unable to efficiently repair the ICLs induced by the compound, leading to genomic instability and cell death. Therefore, screening preclinical cancer models for mutations or altered expression of FA genes (e.g., FANCA, FANCC, FANCD2) can predict their sensitivity to DNA crosslinker 1 (dihydrochloride).
Similarly, deficiencies in other DNA repair pathways, such as homologous recombination (HR) , can also confer sensitivity to DNA crosslinking agents. Key proteins in this pathway include BRCA1 and BRCA2. Tumors with mutations in BRCA1 or BRCA2 are known to be sensitive to agents that cause DNA damage that requires HR for repair.
Conversely, the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) , can be a marker of resistance. These pumps can actively transport the drug out of the cell, reducing its intracellular concentration and thus its efficacy.
| Biomarker Status | Predicted Cellular Response | Rationale |
| Deficient Fanconi Anemia Pathway | Increased Sensitivity | Inability to repair interstrand crosslinks. |
| Deficient Homologous Recombination (e.g., BRCA1/2 mutation) | Increased Sensitivity | Impaired repair of DNA double-strand breaks arising from ICLs. |
| High Expression of P-glycoprotein | Increased Resistance | Enhanced efflux of the drug from the cancer cell. |
Mechanistic Biomarkers for Therapeutic Development and Response Monitoring in Research
Mechanistic biomarkers are crucial during the development of a therapeutic agent to confirm its mode of action and to monitor the biological response to treatment in a research setting. For DNA crosslinker 1 (dihydrochloride), these biomarkers would be directly linked to its activity as a DNA minor groove binder and crosslinker.
The direct binding of the compound to DNA can be assessed through biophysical methods such as thermal denaturation studies . An increase in the melting temperature (ΔTm) of DNA in the presence of the compound confirms its binding affinity. While not a cellular biomarker, this provides a fundamental mechanistic insight.
In a cellular context, the induction of cell cycle arrest is a common response to DNA damage. Analysis of the cell cycle distribution, for instance by flow cytometry, can reveal an accumulation of cells in the S or G2/M phases, indicating that the DNA damage is being recognized and the cell is attempting to repair it before proceeding with division.
Furthermore, the activation of checkpoint kinases such as ATR and CHK1 is a key mechanistic event in the response to replication stress caused by ICLs. The phosphorylation of these kinases can be measured by techniques like Western blotting and serves as a proximal biomarker of the engagement of the DNA damage response pathway.
Finally, monitoring the levels of apoptosis markers , such as cleaved caspase-3 and PARP cleavage, can provide a quantitative measure of the ultimate cytotoxic effect of the compound in preclinical research models.
| Biomarker | Mechanistic Insight | Research Application |
| DNA Thermal Denaturation (ΔTm) | Confirms direct binding to DNA. | In vitro validation of the compound's primary mechanism. |
| Cell Cycle Arrest (S or G2/M phase) | Indicates activation of DNA damage checkpoints. | Monitoring cellular response to treatment in cell culture models. |
| Phosphorylation of ATR/CHK1 | Shows engagement of the DNA damage response pathway. | Understanding the signaling pathways activated by the compound. |
| Apoptosis Markers (e.g., cleaved caspase-3) | Quantifies the induction of programmed cell death. | Assessing the cytotoxic efficacy in preclinical studies. |
Future Directions in Dna Crosslinker 1 Dihydrochloride Research
Emerging Concepts in DNA Crosslink Biology and Repair
The cellular response to DNA crosslinks is a complex and multifaceted process involving a variety of repair pathways. Historically, our understanding has been centered on a few key mechanisms, but recent research has unveiled a more nuanced picture.
A significant emerging concept is the expanded role of the Base Excision Repair (BER) pathway in handling complex DNA damage, including interstrand crosslinks (ICLs). nih.gov While traditionally associated with the removal of small, modified nucleobases, specialized DNA glycosylases within the BER pathway are now understood to be involved in the repair of bulky adducts and ICLs. nih.gov
Furthermore, the diversity of DNA-protein crosslinks (DPCs) suggests that cells employ more than one canonical repair mechanism. nih.govnih.gov DPCs, which are bulky lesions that can be induced by chemotherapeutic agents and endogenous metabolites, pose a significant block to DNA replication and transcription. nih.govmdpi.com The cell cycle stage and cell type likely influence the choice of repair pathway. nih.gov
Recent discoveries have highlighted the importance of specific proteases in DPC repair. Enzymes such as SPRTN and Wss1 play a crucial role in degrading the protein component of the DPC, thereby allowing other repair enzymes to access and remove the DNA lesion. nih.gov For instance, the protease SPRTN is critical for resolving DPCs during DNA replication. nih.govlabonline.com.au Mutations in the gene encoding SPRTN can lead to a syndrome characterized by accelerated aging and early-onset liver cancer, underscoring the importance of DPC repair in maintaining genomic integrity. nih.gov
The cellular machinery also utilizes post-translational modifications, such as ubiquitylation and SUMOylation, to signal the presence of a DPC and orchestrate the repair process. nih.govmdpi.com For example, the attachment of ubiquitin chains to DPCs can significantly enhance the activity of the SPRTN protease, allowing for the rapid removal of these toxic lesions. labonline.com.aumdpi.com
Advancements in High-Resolution Analytical Techniques
Progress in understanding DNA crosslinks is intrinsically linked to the development of sophisticated analytical methods capable of detecting and characterizing these lesions with high sensitivity and resolution.
High-resolution mass spectrometry (HRMS) has become an indispensable tool in this field. researchgate.net A novel approach, termed "DNA crosslinkomics," utilizes HRMS to comprehensively identify the full spectrum of DNA crosslinks in a sample. researchgate.net This method can detect both expected and unexpected crosslinks induced by drugs or environmental agents, providing a more complete picture of the DNA damage landscape. researchgate.net
Researchers have also developed mass spectrometry-based techniques to map the specific amino acid residues involved in DNA-protein crosslinks at a single amino acid resolution. nih.gov One such method uses ribonucleotide-containing DNA to generate structurally defined DNA-peptide crosslinks, which simplifies data analysis and allows for precise identification of the crosslinked sites. nih.gov This level of detail provides invaluable insights into the structural basis of DNA-protein interactions and the conformational dynamics of the resulting complexes. nih.gov
The development of multi-mode analytical methods, which combine two or more detection techniques, offers another avenue for enhancing the sensitivity, accuracy, and throughput of DNA crosslink analysis. mdpi.com By integrating different analytical principles, these methods can provide complementary information and cross-validation of results. mdpi.com
The table below summarizes some of the advanced analytical techniques used in DNA crosslink research.
| Analytical Technique | Application in DNA Crosslink Research | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Comprehensive identification and structural elucidation of DNA crosslinks ("crosslinkomics"). researchgate.net | High sensitivity and accuracy in mass determination, enabling the identification of novel crosslinks. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Mapping of specific amino acid residues in DNA-protein crosslinks. nih.gov | Provides single amino acid resolution of crosslink sites, offering detailed structural insights. nih.gov |
| Multi-Mode Analytical Methods | Integrated analysis using multiple detection techniques for enhanced accuracy and throughput. mdpi.com | Offers complementary data and cross-validation, improving the reliability of results. mdpi.com |
| Fluorescence Microscopy | Visualization of DPC repair processes within the cell nucleus. labonline.com.au | Allows for the spatial and temporal tracking of repair proteins like SPRTN at sites of DNA damage. labonline.com.au |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the cellular response to DNA crosslinkers, researchers are increasingly turning to the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This systems-biology approach allows for the exploration of the intricate connections between different molecular layers, providing insights that cannot be obtained from a single data type alone. frontiersin.orgyoutube.com
The integration of multi-omics data can help to:
Identify novel factors in DNA repair: By combining genetic and proteomic screens, researchers can identify new genes and proteins involved in DNA repair pathways, such as homologous recombination. nih.gov
Uncover regulatory networks: Analyzing different omics layers simultaneously can reveal the complex regulatory networks that are activated in response to DNA damage. frontiersin.org
Discover biomarkers: Integrated analyses can help identify biomarkers that predict a tumor's response to crosslinking agents, paving the way for personalized medicine.
Several computational and bioinformatics tools have been developed to facilitate the integration of multi-omics data. nih.gov These tools can be broadly categorized into multi-staged analysis, which combines two data types, and meta-dimensional analysis, which attempts to incorporate all data types into a single matrix for simultaneous analysis. nih.gov The development of technologies that allow for the simultaneous analysis of DNA, RNA, and proteins from a single sample using next-generation sequencing (NGS) as a readout is also a promising area of research. diva-portal.org
The table below outlines the different omics data types and their contribution to understanding DNA crosslink biology.
| Omics Data Type | Information Provided | Relevance to DNA Crosslink Research |
| Genomics | DNA sequence variations, mutations. | Identifying genetic predispositions to sensitivity or resistance to crosslinking agents. nih.gov |
| Transcriptomics | Gene expression levels (RNA). | Understanding how gene expression changes in response to DNA damage. frontiersin.orgdiva-portal.org |
| Proteomics | Protein abundance, modifications, and interactions. | Identifying proteins involved in DPC formation and repair, and their post-translational modifications. nih.govfrontiersin.orgdiva-portal.org |
| Metabolomics | Levels of small molecule metabolites. | Investigating the role of endogenous metabolites in the formation of DNA crosslinks. nih.govfrontiersin.org |
Unanswered Questions and Research Gaps in Crosslinker Mechanisms and Applications
Despite significant progress, many questions regarding the mechanisms of action and repair of DNA crosslinkers remain unanswered. These knowledge gaps represent important areas for future research.
One of the key unanswered questions revolves around the precise mechanisms that govern the choice of DPC repair pathway. nih.govnih.gov While several pathways have been identified, it is not fully understood how the cell decides which pathway to use for a specific type of DPC in a given cellular context. For example, the exact mechanism for recruiting the SPRTN protease to certain types of DPCs, such as those involving topoisomerase 1 (TOP1ccs), is still under investigation. nih.gov
Another significant research gap is our incomplete understanding of replication-independent DPC repair. mdpi.com While replication-coupled repair has been studied extensively, the mechanisms that remove DPCs outside of S-phase are less clear. nih.gov Elucidating these pathways is crucial, as they may offer alternative therapeutic targets.
The full spectrum of proteins that are susceptible to being crosslinked to DNA by various agents is also not completely known. nih.gov Identifying the "DPC adductome" for different crosslinking agents will provide a more comprehensive understanding of their cellular targets and off-target effects. nih.gov
Furthermore, the interplay between different DNA repair pathways in response to the complex damage induced by crosslinking agents needs further exploration. For instance, the combination of DPC repair inhibition with other cancer therapies, such as radiotherapy, represents a promising future direction but requires a deeper understanding of the underlying molecular interactions. nih.gov
Finally, the development of resistance to DNA crosslinking agents remains a major clinical challenge. nih.gov Future research needs to focus on the molecular mechanisms of resistance to identify new strategies to overcome it, potentially through the use of combination therapies that target both the primary lesion and the resistance pathways. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
